molecular formula C19H13ClFN3O2S B2410267 N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049449-98-0

N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2410267
CAS No.: 1049449-98-0
M. Wt: 401.84
InChI Key: SVOXERARUJZOFI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2S/c1-26-17-7-4-12(20)8-14(17)22-18(25)16-10-27-19-23-15(9-24(16)19)11-2-5-13(21)6-3-11/h2-10H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOXERARUJZOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multistep reactions. One common approach includes the condensation of 5-chloro-2-methoxyaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea to yield the imidazo[2,1-b]thiazole core structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactivity Profile

The compound’s reactivity is governed by:

  • Imidazo[2,1-b] thiazole Core : Prone to electrophilic substitution at electron-rich positions (C-5 and C-2) due to nitrogen lone-pair delocalization .

  • Carboxamide Group : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid or amine derivatives .

  • Halogen Substituents : Chlorine (C-5) participates in nucleophilic aromatic substitution (SNAr) when activated by electron-withdrawing groups, while fluorine (C-4 phenyl) stabilizes adjacent reaction sites via inductive effects .

  • Methoxy Group : Directs electrophilic substitution to para/ortho positions on the phenyl ring .

Common Reaction Types

Reactions are categorized based on functional group participation:

Reaction Type Reagents/Conditions Key Products Mechanistic Insights
Nucleophilic Substitution Phenacyl bromides, dry ethanol, reflux Coupled imidazo-thiazole derivativesSN2 displacement at α-carbon of phenacyl bromide .
Electrophilic Substitution Nitrating agents (HNO3/H2SO4), 0–5°C Nitro derivatives at C-5 of imidazo-thiazoleMethoxy group directs nitration to ortho/para positions .
Hydrolysis 6M HCl, reflux Carboxylic acid (from carboxamide)Acid-catalyzed cleavage of amide bond .
Reduction H2/Pd-C, ethanol Amine derivatives (from nitro/halogen groups)Catalytic hydrogenation of nitro to amine .

Microwave-Assisted Cyclocondensation

The imidazo-thiazole core forms via microwave-enhanced cyclization between 5-chloro-2-methoxyphenyl thioamide and 4-fluorophenacyl bromide at 130°C. Microwave irradiation accelerates reaction kinetics, achieving >85% yield in 30 minutes .

Hydrolytic Stability

The carboxamide group undergoes pH-dependent hydrolysis:

  • Acidic Conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding carboxylic acid .

  • Basic Conditions : Deprotonation of the amine group leads to hydroxide ion attack, forming carboxylate salt .

Experimental Conditions and Analytical Techniques

  • Synthetic Optimization : Reactions are monitored via TLC (hexane:ethyl acetate, 7:3) and purified using triethylamine-treated silica gel chromatography .

  • Characterization :

    • 1H/13C-NMR : Distinct singlet for C-5 proton (δ 8.93–7.89 ppm); OCH3 resonance at δ 3.19–4.06 ppm .

    • IR Spectroscopy : C=O stretch at 1680–1650 cm⁻¹; N–H bend at 1550–1500 cm⁻¹ .

  • Crystallography : Single-crystal X-ray diffraction confirms planar imidazo-thiazole geometry and intermolecular hydrogen bonding .

Biological Implications of Chemical Modifications

Structural modifications directly impact bioactivity:

  • Fluorine Substitution : Enhances metabolic stability and membrane permeability via hydrophobic interactions .

  • Methoxy Group : Improves solubility and directs electrophilic attacks in target binding pockets (e.g., COX enzymes) .

  • Chlorine Replacement : Reduces cytotoxicity but increases selectivity for cancer cell lines (e.g., HCT-116) .

Scientific Research Applications

Anticancer Activity

N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has been investigated for its cytotoxic effects against various cancer cell lines. Studies indicate that compounds with imidazo[2,1-b]thiazole scaffolds exhibit significant inhibitory activity against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) .

Case Study: Cytotoxicity Testing

In a comparative study, the compound demonstrated an IC50 value of 1.4 µM against the MDA-MB-231 cell line, outperforming the standard treatment sorafenib (IC50 = 5.2 µM). This suggests a promising lead for further development in anticancer therapies .

Antiviral Activity

In addition to anticancer properties, derivatives of this compound have shown potential antiviral activity. Some studies have reported moderate effectiveness against RNA viruses such as Influenza A and Vesicular Stomatitis Virus, indicating a broader spectrum of pharmacological applications .

Other Pharmacological Activities

Research has indicated that compounds similar to this compound may possess various pharmacological activities including:

  • Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory : Potential to reduce inflammation markers.
  • Antidiabetic : Some derivatives have shown promise in managing blood glucose levels .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
AnticancerMDA-MB-2311.4Sorafenib5.2
AnticancerHepG274.2Sorafenib5.2
AntiviralInfluenza A Virus>100--
AntiviralVesicular Stomatitis Virus2 - 9--

Table 2: Synthetic Pathways and Derivatives

Compound NameSynthesis MethodKey Findings
This compoundHeterocyclizationSignificant cytotoxicity against HepG2 and MDA-MB-231
Derivative AMolecular Docking StudiesModerate antiviral activity
Derivative BIn vitro assaysAntimicrobial efficacy

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its imidazo[2,1-b]thiazole core, which imparts distinct biological activities and chemical reactivity. This core structure differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug development .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClFN5O2S, with a molecular weight of 433.9 g/mol. The structure features a thiazole ring fused with an imidazole moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC19H17ClFN5O2S
Molecular Weight433.9 g/mol
CAS Number921789-00-6

Antimicrobial Activity

Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole structures exhibit potent antimicrobial properties. A study demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole showed significant activity against various strains of bacteria and fungi. Specifically, compounds with halogen substitutions (like chlorine and fluorine) were noted to enhance antibacterial activity against Mycobacterium tuberculosis, with minimal cytotoxicity observed in normal cell lines .

Anticancer Activity

Imidazo[2,1-b][1,3]thiazole derivatives have been evaluated for their anticancer potential. For instance, one derivative exhibited an IC50 value of 7.05 μM against Mycobacterium tuberculosis H37Ra . The presence of electron-donating groups on the phenyl rings significantly increased cytotoxicity against cancer cell lines such as HCT-15 colon carcinoma .

Anti-inflammatory and Analgesic Effects

Some studies have reported that related compounds possess anti-inflammatory and analgesic properties. The mechanism often involves inhibition of specific inflammatory pathways, making these compounds potential candidates for pain management therapies .

Study 1: Antitubercular Activity

In a comprehensive evaluation of various imidazo[2,1-b][1,3]thiazole derivatives, seven out of twenty-nine compounds demonstrated potent anti-tubercular activity with a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Mycobacterium tuberculosis . The study highlighted the role of substituents on the phenyl rings in enhancing biological activity.

Study 2: Cytotoxicity Assessment

A cytotoxicity study involving multiple cancer cell lines found that certain derivatives exhibited low toxicity levels while maintaining high efficacy against cancerous cells. This suggests a favorable therapeutic index for these compounds .

Q & A

Basic Questions

Q. What are common synthetic routes for N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions.

  • Step 1 : Formation of the imidazo[2,1-b][1,3]thiazole core via cyclization. For example, coupling 5-chloro-2-methoxyaniline with a fluorophenyl-substituted thiazole precursor in DMF using K₂CO₃ as a base .
  • Step 2 : Carboxamide introduction via condensation with activated carboxylic acid derivatives (e.g., using oxalyl chloride or EDCI/HOBt) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, especially for verifying fused-ring systems and substituent orientations .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z 442.08) .

Q. What in vitro assays are used for initial biological screening?

  • Assays :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays for nuclear receptors (e.g., CAR/PXR modulation, as seen in imidazo-thiazole derivatives) .
  • Enzyme inhibition : Fluorescence-based kinase or protease inhibition assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products in imidazo-thiazole synthesis?

  • Strategies :

  • Solvent optimization : Replace DMF with DMAc or THF to reduce side reactions like hydrolysis .
  • Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings to improve fluorophenyl incorporation .
  • By-product analysis : Use LC-MS to identify impurities (e.g., des-chloro intermediates) and adjust stoichiometry .

Q. How to resolve discrepancies between crystallographic data and NMR-based structural assignments?

  • Case study : If X-ray data shows a cis-configuration for the carboxamide group, but NMR suggests trans, consider:

  • Dynamic effects : Variable-temperature NMR to detect rotational barriers .
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data .
  • Re-refinement : Reassess SHELXL restraints for bond angles/occupancies .

Q. What structure-activity relationship (SAR) trends are observed for imidazo-thiazole derivatives?

  • Key findings :

  • Fluorophenyl substitution : Enhances metabolic stability and CNS penetration (logP reduction by ~0.5 vs. chlorophenyl) .
  • Methoxy position : 2-Methoxy on the phenyl ring improves solubility (e.g., 2.1 mg/mL vs. 0.3 mg/mL for 4-methoxy) .
  • Thiazole modifications : Replacing sulfur with oxygen reduces cytotoxicity but abolishes CAR activity .

Q. How can computational modeling guide target identification for this compound?

  • Approach :

  • Molecular docking : Use AutoDock Vina to screen against kinase or nuclear receptor libraries (e.g., PDB IDs 3NXU for CAR) .
  • MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) for prioritized targets .
  • Pharmacophore mapping : Align with known inhibitors (e.g., CITCO for CAR) to identify critical H-bond donors .

Q. How to address contradictory biological activity data across studies?

  • Analysis framework :

  • Assay validation : Confirm cell line authenticity (STR profiling) and reagent purity (HPLC >95%) .
  • Dose-response curves : Use 8-point dilution series (1 nM–100 µM) to reduce EC₅₀ variability .
  • Meta-analysis : Compare with structurally analogous compounds (e.g., 6-arylpyrrolo[2,1-d]benzothiazepines) to identify consensus targets .

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